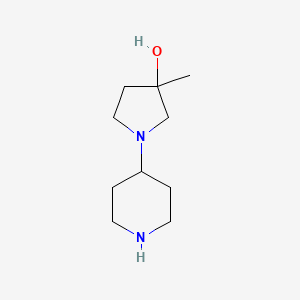

3-Méthyl-1-(pipéridin-4-yl)pyrrolidin-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Methyl-1-(piperidin-4-yl)pyrrolidin-3-ol is a useful research compound. Its molecular formula is C10H20N2O and its molecular weight is 184.283. The purity is usually 95%.

BenchChem offers high-quality 3-Methyl-1-(piperidin-4-yl)pyrrolidin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-1-(piperidin-4-yl)pyrrolidin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Conception et synthèse de médicaments

Les pipéridines font partie des fragments synthétiques les plus importants pour la conception de médicaments et jouent un rôle significatif dans l'industrie pharmaceutique . Leurs dérivés sont présents dans plus de vingt classes de produits pharmaceutiques, ainsi que dans les alcaloïdes .

Applications anticancéreuses

Les dérivés de la pipéridine sont utilisés de différentes manières comme agents anticancéreux . Ils ont montré des résultats prometteurs en termes d'effets antiprolifératifs et antimétastatiques sur divers types de cancers, in vitro et in vivo .

Applications antivirales

Les dérivés de la pipéridine ont également été utilisés dans le développement de médicaments antiviraux . Leur structure chimique unique leur permet d'interférer avec le processus de réplication de certains virus .

Applications antipaludiques

Certains dérivés de la pipéridine ont été trouvés pour présenter des propriétés antipaludiques . Ils peuvent inhiber la croissance des parasites Plasmodium, responsables du paludisme .

Applications antimicrobiennes et antifongiques

Les dérivés de la pipéridine ont été utilisés comme agents antimicrobiens et antifongiques . Ils peuvent inhiber la croissance de certaines bactéries et champignons, ce qui les rend utiles dans le traitement de diverses infections .

Applications analgésiques et anti-inflammatoires

Les dérivés de la pipéridine ont été utilisés dans le développement de médicaments analgésiques (antidouleur) et anti-inflammatoires . Ils peuvent réduire la douleur et l'inflammation en inhibant certaines voies biochimiques .

Applications anti-Alzheimer

Certains dérivés de la pipéridine ont été utilisés dans le développement de médicaments pour le traitement de la maladie d'Alzheimer . Ils peuvent inhiber la formation de plaques amyloïdes, qui sont une caractéristique de la maladie d'Alzheimer .

Applications antipsychotiques

Les dérivés de la pipéridine ont également été utilisés dans le développement de médicaments antipsychotiques . Ils peuvent aider à gérer les symptômes de divers troubles psychiatriques, notamment la schizophrénie .

Mécanisme D'action

Target of Action

Compounds with similar structures have been found to block nlrp3 activation . NLRP3 is a protein that forms a part of the inflammasome, a multiprotein complex responsible for the activation of inflammatory responses.

Mode of Action

It’s suggested that similar compounds bear an electrophilic moiety with a properly tuned reactivity toward nucleophiles . This suggests that 3-Methyl-1-(piperidin-4-yl)pyrrolidin-3-ol might interact with its targets through nucleophilic reactions.

Biochemical Pathways

Similar compounds have been found to block nlrp3 activation, nlrp3-dependent pyroptosis, and the consequent release of il-1β . IL-1β is a pro-inflammatory cytokine, and its release is a key event in many inflammatory responses.

Result of Action

Based on the potential target and mode of action, it can be inferred that the compound might have anti-inflammatory effects by blocking nlrp3 activation and the subsequent release of il-1β .

Action Environment

The compound is stored at room temperature , suggesting that it is stable under normal environmental conditions.

Analyse Biochimique

Biochemical Properties

3-Methyl-1-(piperidin-4-yl)pyrrolidin-3-ol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit cyclooxygenase-2 (COX-2) with an IC50 value in the range of 1–8 µM . The interaction between 3-Methyl-1-(piperidin-4-yl)pyrrolidin-3-ol and COX-2 is crucial for understanding its anti-inflammatory properties. Additionally, this compound may interact with other enzymes and proteins involved in cellular signaling pathways, further highlighting its potential as a biochemical tool.

Cellular Effects

The effects of 3-Methyl-1-(piperidin-4-yl)pyrrolidin-3-ol on various types of cells and cellular processes are diverse. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-Methyl-1-(piperidin-4-yl)pyrrolidin-3-ol has been reported to inhibit COX-2, which plays a role in inflammation and pain signaling . By inhibiting this enzyme, the compound can reduce the production of pro-inflammatory mediators, thereby affecting cellular responses to inflammation.

Molecular Mechanism

The molecular mechanism of action of 3-Methyl-1-(piperidin-4-yl)pyrrolidin-3-ol involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to the active site of COX-2, preventing the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins . This inhibition results in a decrease in the production of pro-inflammatory mediators, which can have therapeutic implications for conditions involving inflammation and pain.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Methyl-1-(piperidin-4-yl)pyrrolidin-3-ol may change over time due to factors such as stability and degradation. The compound’s stability under various conditions, including temperature and pH, can influence its long-term effects on cellular function. Studies have shown that 3-Methyl-1-(piperidin-4-yl)pyrrolidin-3-ol remains stable at room temperature, which is essential for its use in biochemical experiments

Dosage Effects in Animal Models

The effects of 3-Methyl-1-(piperidin-4-yl)pyrrolidin-3-ol vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by inhibiting COX-2 and reducing inflammation. At higher doses, it may cause toxic or adverse effects, such as gastrointestinal irritation or renal toxicity . Understanding the dosage-dependent effects of 3-Methyl-1-(piperidin-4-yl)pyrrolidin-3-ol is crucial for determining its safety and efficacy in preclinical studies.

Metabolic Pathways

3-Methyl-1-(piperidin-4-yl)pyrrolidin-3-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound may undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites with different biological activities . These metabolic pathways can affect the compound’s pharmacokinetics and pharmacodynamics, influencing its overall therapeutic potential.

Transport and Distribution

The transport and distribution of 3-Methyl-1-(piperidin-4-yl)pyrrolidin-3-ol within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, its localization within different cellular compartments can influence its activity and function. Understanding the transport and distribution mechanisms of 3-Methyl-1-(piperidin-4-yl)pyrrolidin-3-ol is essential for optimizing its use in biochemical research and drug development.

Subcellular Localization

The subcellular localization of 3-Methyl-1-(piperidin-4-yl)pyrrolidin-3-ol can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the endoplasmic reticulum or mitochondria may influence its interactions with enzymes and proteins involved in cellular metabolism and signaling. Investigating the subcellular localization of 3-Methyl-1-(piperidin-4-yl)pyrrolidin-3-ol can provide insights into its mechanism of action and potential therapeutic applications.

Propriétés

IUPAC Name |

3-methyl-1-piperidin-4-ylpyrrolidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-10(13)4-7-12(8-10)9-2-5-11-6-3-9/h9,11,13H,2-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JETHHTDPNQBAEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(C1)C2CCNCC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(2-ethylphenyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2516368.png)

![benzyl 2-(1,7-dimethyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B2516374.png)

![4-{[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]amino}quinazoline-2(1H)-thione](/img/no-structure.png)

![Diacetato[(R)-(+)-5,5'-bis(diphenylphosphino)-4,4'-BI-1,3-benzodioxole]ruthenium(II)](/img/structure/B2516377.png)

![1-allyl-2-[(4-methylbenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2516380.png)

![2-[[5-Butan-2-ylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2516381.png)

![Diethyl [amino(propylamino)methylidene]propanedioate](/img/structure/B2516382.png)

![[(Z)-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloropropanoate](/img/structure/B2516383.png)

![3-[(2-Methylpropan-2-yl)oxymethyl]azetidine;hydrochloride](/img/structure/B2516384.png)